

Application Notes and Protocols for BRD7 Inhibitors in High-Throughput Screening

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Compound of Interest

Compound Name: *BRD7-IN-1 free base*

Cat. No.: *B12430756*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of Bromodomain-containing protein 7 (BRD7) in various signaling pathways and detail protocols for utilizing BRD7 inhibitors in high-throughput screening (HTS) campaigns. While the specific compound "**BRD7-IN-1 free base**" is not explicitly detailed in the available literature, this document outlines the application of selective BRD7 inhibitors based on published research.

Introduction to BRD7

BRD7 is a member of the bromodomain-containing protein family and a key component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a subtype of the SWI/SNF complex.[1][2] Through its bromodomain, BRD7 recognizes and binds to acetylated lysine residues on histones, playing a crucial role in the regulation of gene expression.[2][3] Dysregulation of BRD7 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[3][4] BRD7 is involved in critical cellular processes such as cell cycle control, DNA repair, and transcriptional regulation.[3][4]

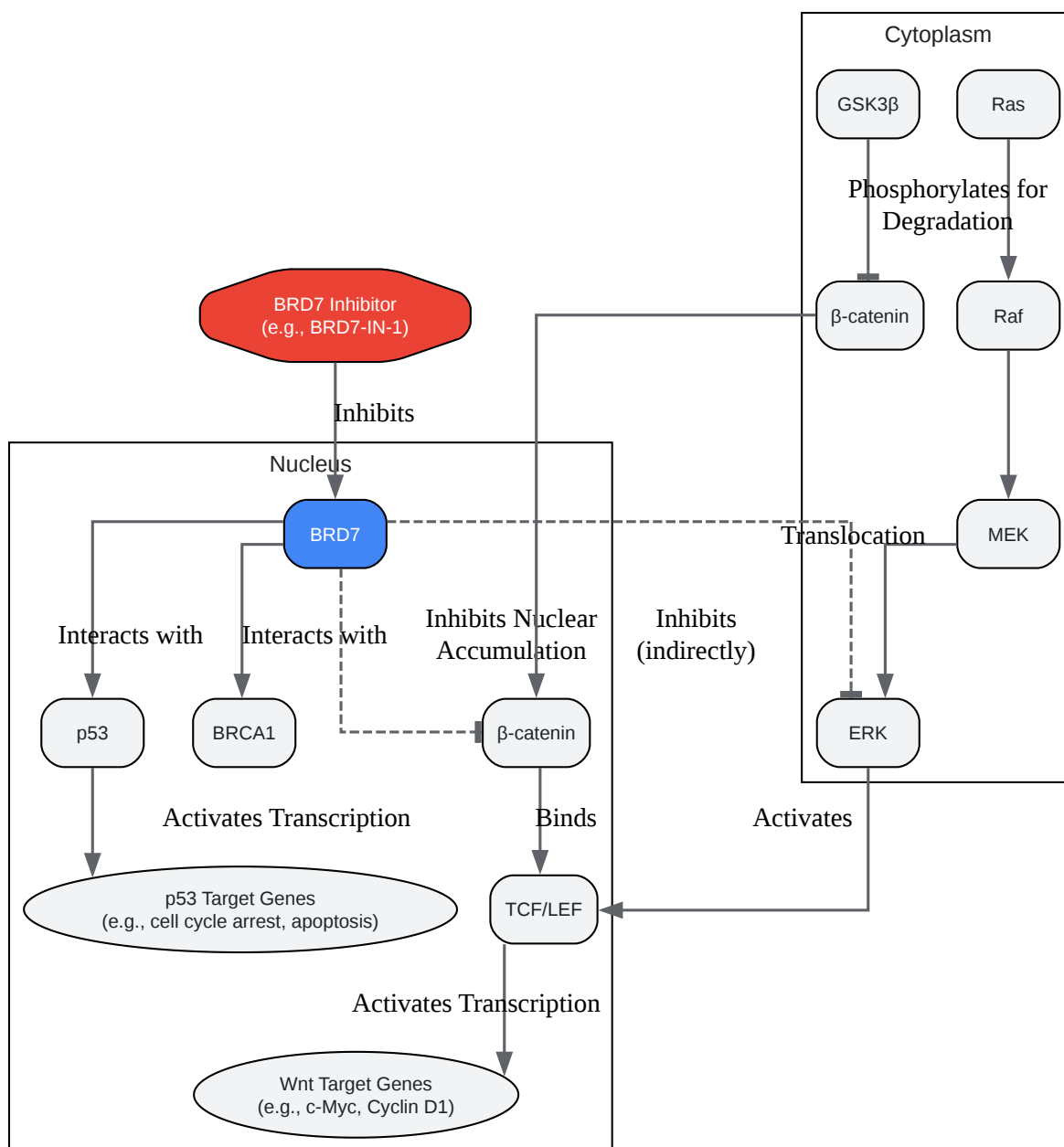
BRD7 Signaling Pathways

BRD7 modulates several key signaling pathways, making it a promising target for drug discovery. Its inhibition can impact cancer cell proliferation, apoptosis, and metabolic

processes.

BRD7 in Cancer Signaling

BRD7 acts as a tumor suppressor in several cancers, including breast, prostate, and ovarian cancer.[4] It interacts with key tumor suppressor proteins like p53 and BRCA1.[4][5] BRD7 is required for the efficient p53-mediated transcription of a subset of its target genes.[4] Furthermore, BRD7 can negatively regulate the Wnt/ β -catenin and Ras-Raf-MEK-ERK pathways.[1][4]

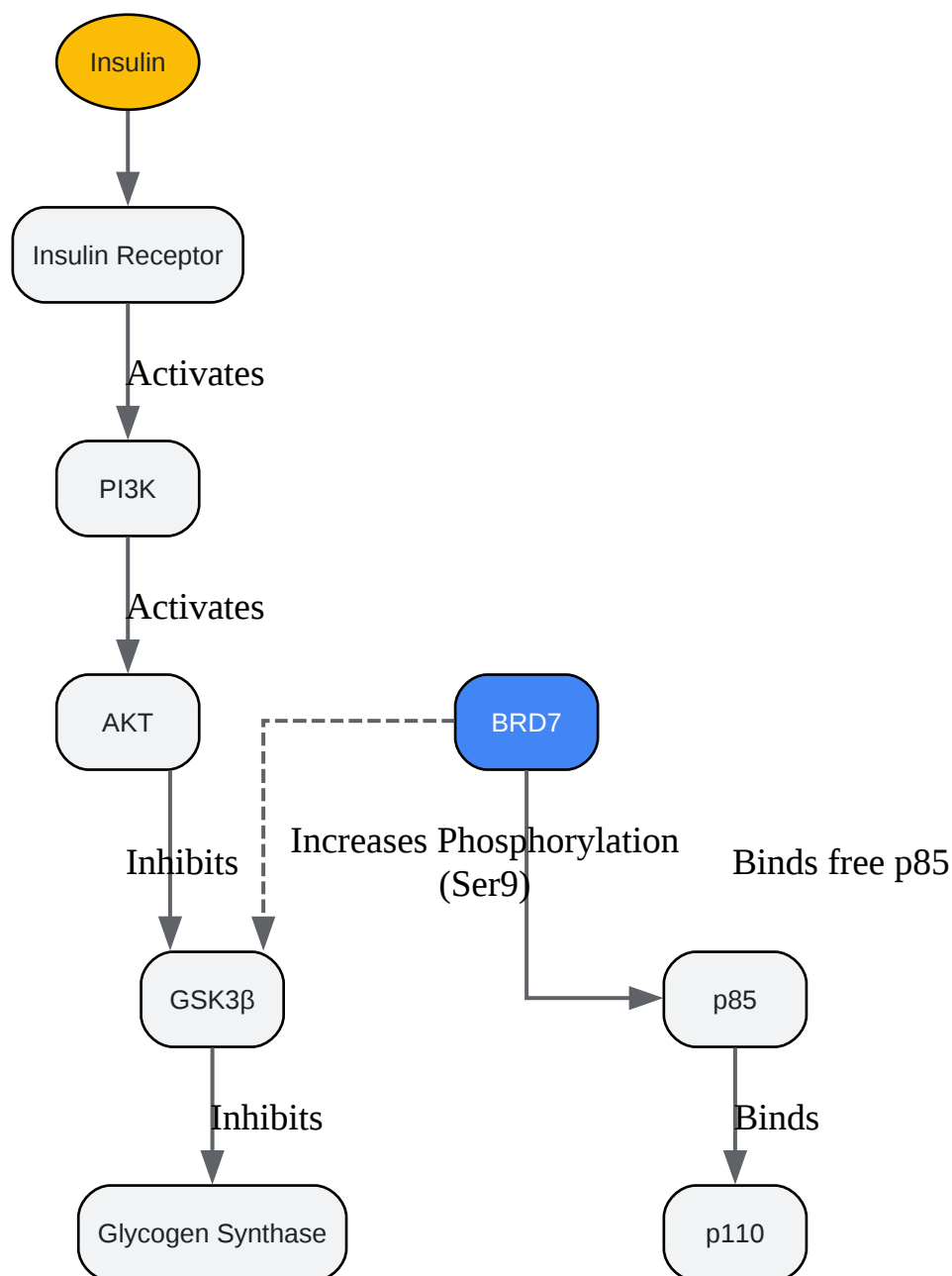


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Caption: BRD7's role in key cancer signaling pathways.

BRD7 in Insulin Signaling

BRD7 plays a role in glucose metabolism and the insulin signaling pathway. It has been shown to interact with the p85 regulatory subunit of PI3K and can increase the phosphorylation of GSK3 β in response to insulin.[1][6] This suggests that targeting BRD7 could have implications for metabolic diseases like type 2 diabetes.



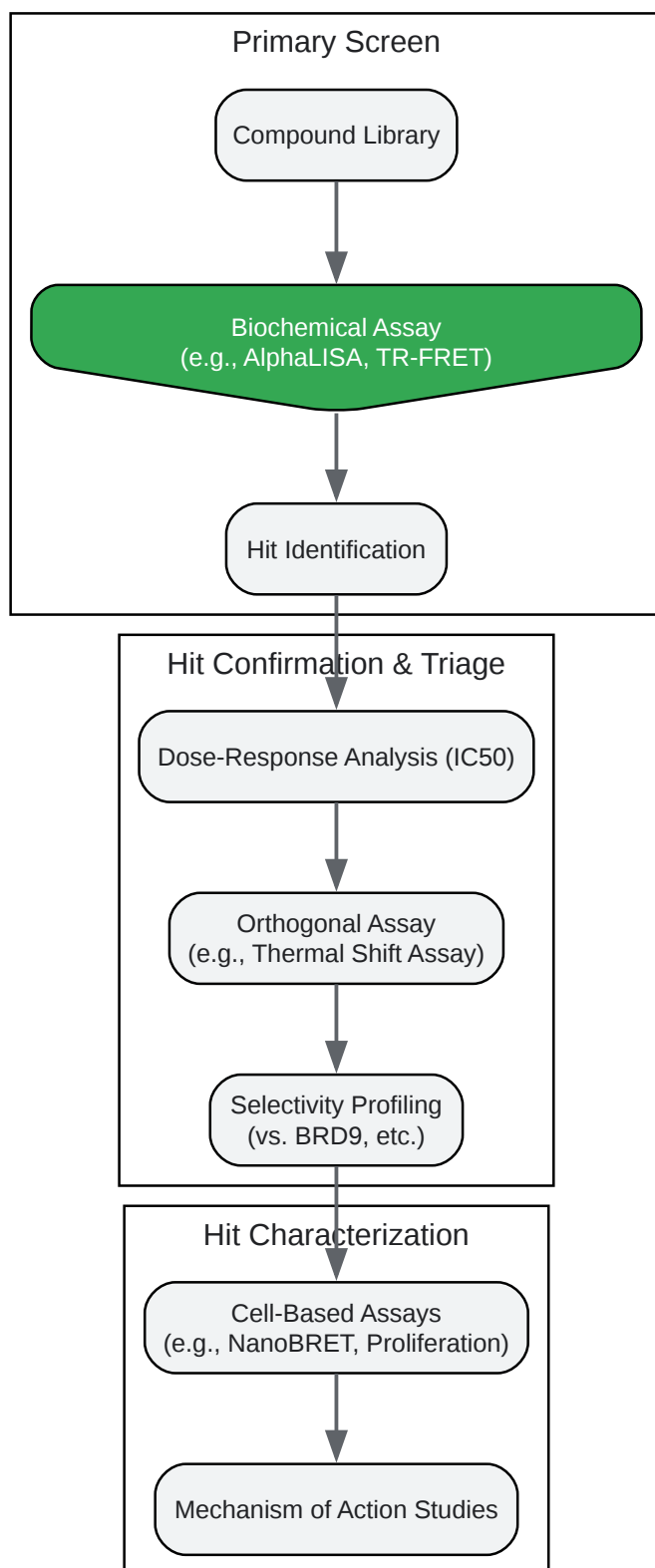
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Caption: BRD7's involvement in the insulin signaling pathway.

High-Throughput Screening for BRD7 Inhibitors

The discovery of small molecule inhibitors of BRD7 is a promising strategy for developing new therapeutics. High-throughput screening (HTS) is a key methodology for identifying such molecules.

Experimental Workflow for a BRD7 HTS Campaign



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Caption: General workflow for a BRD7 inhibitor HTS campaign.

Quantitative Data for Known BRD7 Inhibitors

While "**BRD7-IN-1 free base**" is not specifically identified in the literature, several selective and dual BRD7/BRD9 inhibitors have been characterized. The following table summarizes key quantitative data for some of these compounds.

Compound	Target(s)	Binding Affinity (Kd, nM)	Cellular Potency (IC50, μ M)	Assay Type	Reference
1-78	BRD7	290	-	bromoKdELE CT	[7]
2-77	BRD7	340	~1 (LNCaP cells)	bromoKdELE CT, Cell Proliferation	[7]
BI-7273	BRD7/BRD9	BRD7: - BRD9: -	-	Thermal Shift Assay	[7]
BI-9564	BRD7/BRD9	BRD7: 117 BRD9: 19	-	-	[7]

Experimental Protocols

Biochemical High-Throughput Screening Assay (AlphaLISA)

This protocol describes a competitive binding assay to screen for inhibitors of the interaction between the BRD7 bromodomain and an acetylated histone peptide.

Materials:

- Recombinant His-tagged BRD7 bromodomain protein
- Biotinylated histone H3 or H4 peptide (acetylated at a specific lysine residue)
- Streptavidin-coated Donor beads

- Anti-His AlphaLISA Acceptor beads
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well white microplates
- Compound library dissolved in DMSO

Protocol:

- Prepare a solution of His-tagged BRD7 protein and the biotinylated histone peptide in assay buffer.
- Add the BRD7/peptide mix to the wells of a 384-well plate.
- Add compounds from the library (or DMSO as a control) to the wells.
- Incubate at room temperature for 60 minutes.
- Add a suspension of Streptavidin-coated Donor beads and Anti-His AlphaLISA Acceptor beads to each well.
- Incubate in the dark at room temperature for 60 minutes.
- Read the plate on an AlphaScreen-capable plate reader.
- Calculate the percentage of inhibition for each compound relative to the DMSO control.

Thermal Shift Assay (TSA) for Hit Confirmation

TSA is used to confirm the direct binding of hit compounds to the BRD7 protein by measuring changes in the protein's thermal stability.

Materials:

- Recombinant BRD7 bromodomain protein
- SYPRO Orange dye (or equivalent)

- Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
- 96-well or 384-well PCR plates
- Real-time PCR instrument

Protocol:

- Prepare a master mix containing the BRD7 protein and SYPRO Orange dye in assay buffer.
- Aliquot the master mix into the wells of a PCR plate.
- Add the hit compounds at various concentrations (or DMSO as a control) to the wells.
- Seal the plate and centrifuge briefly.
- Place the plate in a real-time PCR instrument.
- Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence.
- Determine the melting temperature (T_m) for each condition. An increase in T_m in the presence of a compound indicates binding and stabilization of the protein.

Cell-Based NanoBRET Target Engagement Assay

This assay measures the engagement of a BRD7 inhibitor with its target in living cells.

Materials:

- Cells engineered to express a NanoLuc-BRD7 fusion protein
- NanoBRET tracer that binds to the BRD7 bromodomain
- Nano-Glo substrate
- Opti-MEM I Reduced Serum Medium
- White, 96-well or 384-well cell culture plates

Protocol:

- Seed the NanoLuc-BRD7 expressing cells into the wells of a white cell culture plate and incubate overnight.
- Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 2 hours).
- Add the NanoBRET tracer to all wells.
- Add the Nano-Glo substrate to all wells.
- Read the plate on a luminometer capable of measuring both the donor (NanoLuc) and acceptor (tracer) emission wavelengths.
- Calculate the BRET ratio and plot the data to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.

Conclusion

BRD7 is a compelling target for drug discovery due to its involvement in cancer and metabolic diseases. The application of high-throughput screening technologies has enabled the identification of potent and selective BRD7 inhibitors. The protocols and data presented here provide a framework for researchers to initiate and advance their own BRD7-targeted drug discovery programs. Further investigation into the therapeutic potential of BRD7 inhibition is warranted.

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